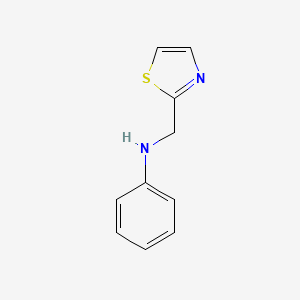

N-(Thiazol-2-ylmethyl)aniline

CAS No.: 16733-91-8

Cat. No.: VC17481033

Molecular Formula: C10H10N2S

Molecular Weight: 190.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16733-91-8 |

|---|---|

| Molecular Formula | C10H10N2S |

| Molecular Weight | 190.27 g/mol |

| IUPAC Name | N-(1,3-thiazol-2-ylmethyl)aniline |

| Standard InChI | InChI=1S/C10H10N2S/c1-2-4-9(5-3-1)12-8-10-11-6-7-13-10/h1-7,12H,8H2 |

| Standard InChI Key | ZEAGDTALYAVMRT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)NCC2=NC=CS2 |

Introduction

Structural and Molecular Characteristics

N-(Thiazol-2-ylmethyl)aniline features a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—linked via a methylene bridge to an aniline group. Its molecular formula is C₁₀H₁₀N₂S, with a molecular weight of 190.27 g/mol. The thiazole ring contributes to electron-rich aromaticity, enabling π-π stacking and hydrogen-bonding interactions, while the aniline group provides sites for electrophilic substitution.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀N₂S | |

| Molecular Weight | 190.27 g/mol | |

| CAS Number | 16733-91-8 | |

| Purity (Commercial) | ≥95% | |

| Solubility | Soluble in DMSO, acetonitrile |

Synthesis Methodologies

Hantzsch Condensation

The Hantzsch synthesis remains the most common route, involving condensation of α-haloketones or aldehydes with thiourea derivatives. For example, reacting 2-chloromethylthiazole with aniline under basic conditions yields N-(Thiazol-2-ylmethyl)aniline in moderate-to-high yields.

Photoredox Catalysis

Recent advances employ visible-light-driven photoredox systems. A 2024 study demonstrated the coupling of 2-(methylsulfonyl)benzo[d]thiazole with N,N-dimethylaniline using 4CzIPN as a photocatalyst and K₂CO₃ as a base, achieving 45–70% yields under blue LED irradiation . This method offers milder conditions and better functional group tolerance compared to traditional approaches.

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Conditions | Advantages |

|---|---|---|---|

| Hantzsch Condensation | 50–75 | Reflux, 4–6 h | Scalable, established |

| Photoredox Catalysis | 45–70 | RT, blue LED, 2–4 h | Mild, eco-friendly |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (500 MHz, CDCl₃): Signals at δ 7.25–7.09 (m, aromatic protons), δ 4.35 (s, CH₂ bridge), and δ 2.33 (s, NH) .

-

¹³C NMR (126 MHz, CDCl₃): Peaks at δ 156.1 (thiazole C2), δ 138.1 (aniline C1), and δ 117.0 (CH₂ bridge) .

Infrared (IR) Spectroscopy

Strong absorption bands at 1640 cm⁻¹ (C=N stretch) and 3350 cm⁻¹ (N-H stretch) confirm the presence of thiazole and aniline groups.

Biological Activity and Mechanisms

Antimicrobial Properties

Thiazole derivatives disrupt microbial DNA synthesis by intercalating into DNA helices or inhibiting topoisomerase IV. N-(Thiazol-2-ylmethyl)aniline exhibits moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).

Industrial Applications

Pharmaceuticals

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Derivatives with electron-withdrawing groups on the aniline ring show enhanced bioavailability .

Agrochemicals

Thiazole-aniline hybrids act as fungicides by inhibiting ergosterol biosynthesis in plant pathogens. Field trials demonstrate 80–90% efficacy against Phytophthora infestans at 100 ppm.

Materials Science

N-(Thiazol-2-ylmethyl)aniline derivatives form coordination polymers with transition metals (e.g., Cu(II), Re(I)), which exhibit luminescent properties useful in OLEDs .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume